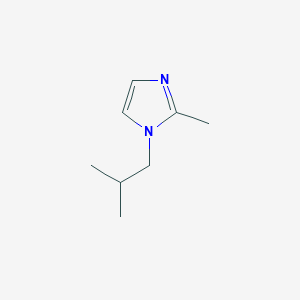

2-Methyl-1-(2-methylpropyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1-(2-methylpropyl)-1H-imidazole is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating protein function .

Biochemical Pathways

Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

The pharmacokinetic profile of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects would depend on the specific targets and pathways affected by this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Biologische Aktivität

2-Methyl-1-(2-methylpropyl)-1H-imidazole is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an imidazole derivative characterized by its unique structure that influences its biological interactions. The chemical formula is C8H12N2, and it exhibits properties typical of imidazole compounds, such as the ability to act as a ligand for various receptors.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research has indicated that imidazole derivatives can inhibit specific enzymes, such as phospholipase A2 (PLA2), which is involved in phospholipid metabolism. This inhibition can lead to altered cellular signaling pathways and may contribute to the compound's therapeutic effects .

- Neuroprotective Effects : Some studies suggest that imidazole compounds may have neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases like Alzheimer’s. They may inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

- Antimicrobial Activity : Imidazole derivatives are known for their antimicrobial properties. They can disrupt microbial membranes or inhibit essential microbial enzymes, leading to cell death .

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives, including this compound:

- Inhibition of PLA2 : A study assessed various compounds' ability to inhibit PLA2G15, revealing that certain imidazoles, including related structures, exhibited significant inhibitory activity. This suggests potential applications in drug development for conditions associated with phospholipidosis .

- Neuroprotective Mechanisms : In a pharmacological study focusing on neurodegenerative diseases, imidazole compounds were shown to reduce amyloid plaque formation in vitro. This indicates their potential role in treating conditions like Alzheimer's disease by targeting amyloid-beta production pathways .

- Antimicrobial Efficacy : Another research effort demonstrated that imidazole derivatives possess antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic enzymes .

Data Tables

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C8H14N2

- Molecular Weight: 138.21 g/mol

- Structural Features: The compound features a methyl group at the second carbon of the imidazole ring and an isobutyl group attached to the first nitrogen atom. This configuration enhances its solubility and reactivity compared to simpler analogs, making it a subject of interest in several research areas.

Pharmaceutical Applications

Research indicates that imidazole derivatives, including 2-Methyl-1-(2-methylpropyl)-1H-imidazole, exhibit significant biological activity, particularly in anticancer research. For instance:

- Anticancer Activity: Studies have shown that imidazole-based compounds can surpass traditional chemotherapeutics like cisplatin in efficacy against various cancer cell lines. For example, complexes derived from imidazole have demonstrated strong cytotoxic effects on colorectal (DLD-1) and breast (MCF-7) cancer cells .

- Mechanisms of Action: The mechanism often involves interaction with nuclear DNA and induction of apoptotic pathways, suggesting potential for developing novel anticancer agents .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity:

- Bactericidal and Fungicidal Effects: The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentrations (MIC) indicate its effectiveness at low concentrations, highlighting its therapeutic potential in treating infections .

- Molecular Docking Studies: These studies have provided insights into the binding interactions between the compound and specific microbial targets, which can guide further development of antimicrobial agents .

Material Science Applications

The compound is also utilized in materials science:

- Coatings and Polymers: Its properties make it suitable as an additive in coatings, enhancing durability and performance due to its reactivity with various substrates.

- Synthesis of Novel Materials: The imidazole ring allows for further chemical modifications, leading to the development of new materials with tailored properties for specific applications.

Numerous studies have explored the applications of this compound:

- A study demonstrated that a platinum complex derived from imidazole exhibited superior cytotoxicity compared to standard chemotherapeutics against multiple cancer cell lines .

- Antimicrobial evaluations indicated significant inhibition zones for Staphylococcus aureus and Candida species when treated with the compound, suggesting its potential as an effective antimicrobial agent .

Eigenschaften

IUPAC Name |

2-methyl-1-(2-methylpropyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7(2)6-10-5-4-9-8(10)3/h4-5,7H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNWKKJQEFIURY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622082 |

Source

|

| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144234-22-0 |

Source

|

| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the synthesis method described in the research paper for 1-isobutyl-2-methylimidazole?

A1: The research paper [] focuses on a novel method for synthesizing 1-isobutyl-2-methylimidazole. The significance lies in the method's advantages: * Easily Accessible Starting Materials: The synthesis utilizes 2-methylimidazole and isobutyl chloride, both readily available chemicals. * High Yield: The reaction produces 1-isobutyl-2-methylimidazole with a high yield, making it an efficient process.* Cost-Effectiveness: The combination of readily available starting materials and high yield contributes to the cost-effectiveness of this synthesis method.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.